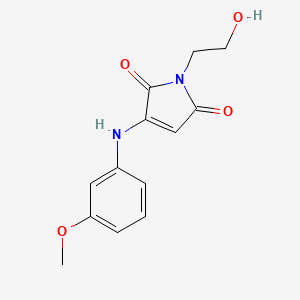
1-(2-hydroxyethyl)-3-((3-methoxyphenyl)amino)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-hydroxyethyl)-3-((3-methoxyphenyl)amino)-1H-pyrrole-2,5-dione, also known as HEMADO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HEMADO is a pyrrole-based compound that has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Materials Science
- The study by Jones et al. (1990) discusses the acylation of pyrrolidine-2,4-diones, a process relevant to the synthesis of compounds related to the requested chemical, showcasing their potential in creating various acylated products for further application in synthetic chemistry (Jones et al., 1990).
- Hu et al. (2015) explored the use of a novel alcohol-soluble n-type conjugated polyelectrolyte in electronic devices, highlighting the material's potential due to its high conductivity and electron mobility, which could be relevant for designing advanced electronic materials (Hu et al., 2015).
Corrosion Inhibition
- Zarrouk et al. (2015) investigated new 1H-pyrrole-2,5-dione derivatives as corrosion inhibitors, demonstrating their effectiveness in protecting carbon steel in hydrochloric acid medium, a study that points to potential applications in materials protection and industry (Zarrouk et al., 2015).
Anticancer Research
- Kuznietsova et al. (2019) synthesized pyrrole derivatives as potential anticancer therapeutics, revealing mechanisms of action, including inhibition of protein kinases and antioxidative effects, suggesting a pathway for developing new cancer treatments (Kuznietsova et al., 2019).
Eigenschaften
IUPAC Name |
1-(2-hydroxyethyl)-3-(3-methoxyanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-19-10-4-2-3-9(7-10)14-11-8-12(17)15(5-6-16)13(11)18/h2-4,7-8,14,16H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVZWDIGZLRPPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=CC(=O)N(C2=O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxyethyl)-3-((3-methoxyphenyl)amino)-1H-pyrrole-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

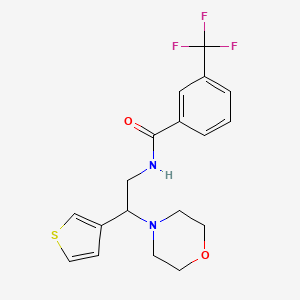
![2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2966981.png)
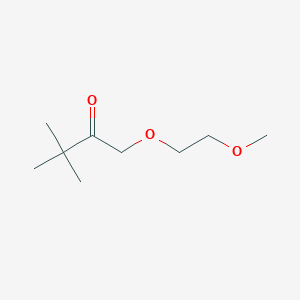
![4-Tert-butyl-1-oxaspiro[2.4]heptane](/img/structure/B2966983.png)
![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorobenzenesulfonyl)urea](/img/structure/B2966984.png)
![5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2966985.png)
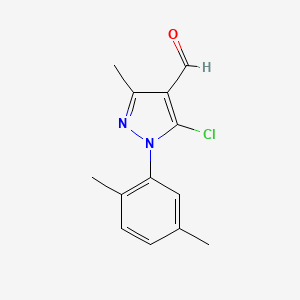
![7-Amino-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2966991.png)
![4-(4-ethylbenzyl)-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
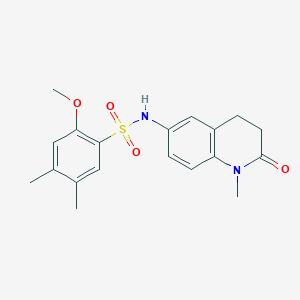
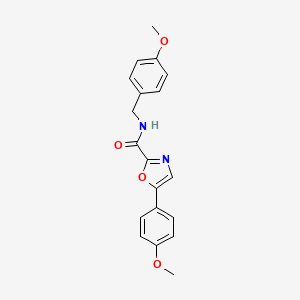
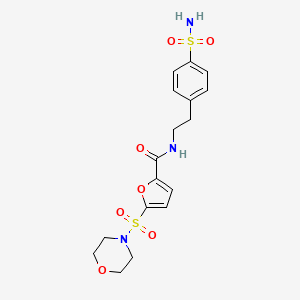
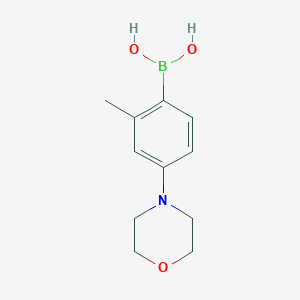
![N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine](/img/structure/B2967002.png)